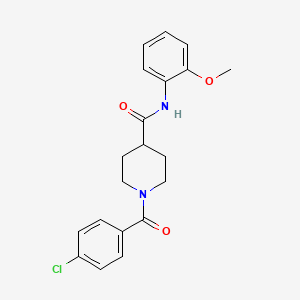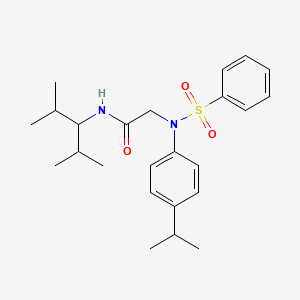![molecular formula C10H12N2O6S B4964790 (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid, also known as AOAA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme aminotransferase, which plays a crucial role in the metabolism of amino acids. AOAA has been studied extensively for its potential applications in various fields of research, including biochemistry, physiology, and pharmacology.
作用机制
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid acts as a potent inhibitor of aminotransferase by binding to the active site of the enzyme. This binding prevents the transfer of amino groups from amino acids to α-ketoglutarate, which is the first step in the metabolism of amino acids. The inhibition of aminotransferase by (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid can lead to a buildup of amino acids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The inhibition of aminotransferase by (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid can lead to a variety of biochemical and physiological effects. One of the most notable effects is the buildup of amino acids in the body, which can lead to increased levels of glutamate, alanine, and aspartate. These amino acids have been shown to play important roles in various physiological processes, including neurotransmission, energy metabolism, and immune function.
实验室实验的优点和局限性
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid has several advantages as a research tool, including its potency as an inhibitor of aminotransferase and its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects. Additionally, (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid is not effective against all types of aminotransferases, which limits its applicability in certain research contexts.
未来方向
There are several future directions for research involving (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid. One area of interest is the role of aminotransferase inhibition in various disease states, including liver disease, neurological disorders, and cancer. Additionally, there is interest in developing more selective inhibitors of aminotransferase that can target specific isoforms of the enzyme. Finally, there is potential for the use of (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid as a therapeutic agent in certain disease states, although more research is needed to determine its safety and efficacy in this context.
In conclusion, (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid is a potent inhibitor of aminotransferase that has been widely used in scientific research. Its ability to inhibit this enzyme has led to a variety of biochemical and physiological effects, and it has been studied for its potential applications in various fields of research. While there are limitations to its use, (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid remains an important tool for researchers studying the metabolism of amino acids and related pathways.
合成方法
The synthesis of (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid involves the reaction of 4-aminobenzenesulfonamide with ethyl oxalyl chloride, followed by the reaction with sodium hydroxide. The resulting compound is then treated with sodium hypochlorite to yield (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid. This synthesis method has been well-established and has been used in numerous studies.
科学研究应用
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid has been widely used in scientific research for its ability to inhibit aminotransferase activity. This enzyme is involved in the metabolism of amino acids, and its inhibition can lead to a variety of physiological effects. (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid has been used to study the role of aminotransferase in various metabolic pathways, including the metabolism of glutamate, alanine, and aspartate.
属性
IUPAC Name |
2-[2-oxo-2-(4-sulfamoylanilino)ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c11-19(16,17)8-3-1-7(2-4-8)12-9(13)5-18-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOVKWRPVDWVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Oxo-2-[(4-sulfamoylphenyl)amino]ethoxy}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)

![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)



![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)